Journal Name:Journal of Metamorphic Geology
Journal ISSN:0263-4929
IF:4.472
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1525-1314/issues
Year of Origin:0
Publisher:Wiley-Blackwell Publishing Ltd
Number of Articles Per Year:56
Publishing Cycle:Monthly
OA or Not:Not
Cellulose and lignin colocalization at the plant cell wall surface limits microbial hydrolysis of Populus biomass†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2017-04-20 , DOI: 10.1039/C7GC00346C
Biorefining of plant feedstocks into fuels and specialty chemicals, using biological conversion, requires the solubilization of lignocellulosics into simpler oligomeric compounds. However, non-pretreated woody biomass has shown high resistance to hydrolysis by cellulolytic microbes or purified cellulases. We investigate the limited solubilization of Populus deltoides by the cellulolytic thermophile Clostridium thermocellum in the absence of solute inhibitors. Compared to control samples, fermented poplar revealed that the hydrolysis of carbohydrates in secondary cell walls ceased prematurely as the presence of lignin increased at the surface. In quantitative fluorescence colocalization analysis by confocal laser scanning microscopy, the Manders’ coefficient of the fractional overlap between lignin and cellulose signals increased from an average of 0.67 to a near-maximum of 0.92 in fermented tissue. Chemical imaging by time-of-flight secondary ion mass spectrometry revealed a 49% decline in surface cellulose and a compensatory 30% and 11% increase in surface S- and G-lignin, respectively. Although 72% of the initial glucan was still present in the lignocellulose matrix of this feedstock, subsequent treatments with cell-free purified cellulases did not significantly restore hydrolysis. This confirmed that biomass surfaces had become non-productive for the C. thermocellum hydrolytic exoproteome. This study provides direct evidence for an explicit definition of feedstock recalcitrance, whereby depletion of surface carbohydrate increases lignin exposure which leads to inhibition of enzyme activity, while the bulk residual biomass retains significant undigested carbohydrate content. The analysis presented here establishes a novel method for the quantitation of lignocellulose recalcitrance.
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Centrifugal fractionation of softwood extracts improves the biorefinery workflow and yields functional emulsifiers†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2019-08-01 , DOI: 10.1039/C9GC02007A
With the emerging bio-based technologies, the fractionation of complex biomass is essential to obtain value-added functional molecules for material, chemical, and energy production. Softwood extracts obtained through environmentally friendly pressurized hot water extraction are heterogeneous mixtures rich in hemicelluloses and lignin. Here we developed a simple, fast, organic solvent-free, and sustainable method to fractionate softwood extracts using centrifugal forces. The characteristics of each obtained fraction in terms of composition, macromolecular properties (particle size, molar mass, charge), interfacial activity, and stabilization capacity were highly dependent on the centrifugal force and time applied. The hemicellulose and lignin contents in the fractions were balanced by centrifugal forces to obtain functional emulsifiers that efficiently stabilized the oil/water interface. Through fractionation of softwood extracts, we also found that both the hemicelluloses and lignin particles are involved in emulsion interface formation and stabilization. We demonstrated that centrifugation at low centrifugal forces (<20 000g) can effectively separate softwood extracts into hemicellulose-rich and lignin-rich fractions. Organic-solvent free centrifugation is a scalable concept that can be feasibly and easily introduced into the biorefinery system and used to optimize the composition of biomass fractions for targeted purposes, reducing at the same time biorefineries’ environmental impact.
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Benzoic acid resin (BAR): a heterogeneous redox organocatalyst for continuous flow synthesis of benzoquinones from β-O-4 lignin models†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-02-08 , DOI: 10.1039/D0GC04231E
A polymer-bound organocatalyst for Baeyer–Villiger reaction and phenol oxidation under continuous flow conditions is described for the first time. BAR has revealed two catalytic activities that enabled the generation of a novel approach for the synthesis of benzoquinones from β-O-4 lignin models in a one-pot protocol. High catalytic activities (yields up to 98%), selectivities, recyclability and productivity were achieved.
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Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2020-01-31 , DOI: 10.1039/C9GC03811F
We report for the first time that irradiation of four different citric acid-derived carbon dots (CDs), in the absence of any other redox mediators, promotes an organic reaction. In this proof-of-concept study methylene-oxygen bond reductive photocleavage in N-methyl-4-picolinium esters is demonstrated. Cyclic voltammetry and UV-Vis spectra of the CDs and of the esters indicate that photocleavage reactivity correlates with the redox properties and the relative energies expressed in the Fermi scale. A photo-fragmentation mechanism is proposed. This study offers a new possibility to employ inexpensive and readily available CDs to promote photo-organic reactions.
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Carbon nanopore and anchoring site-assisted general construction of encapsulated metal (Rh, Ru, Ir) nanoclusters for highly efficient hydrogen evolution in pH-universal electrolytes and natural seawater†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-05-19 , DOI: 10.1039/D1GC00574J
Metal nanocluster-catalyzed hydrogen evolution through water splitting has received substantial interest toward the implementation of hydrogen economy. However, the general and efficient fabrication of well-defined and ligand-free metal nanoclusters (NCs) with precise sizes for efficient hydrogen evolution in various electrolytes remains a formidable challenge. We report herein the synthesis of well-distributed and ligand-free metal (Rh, Ru, Ir) NCs with monodispersity by utilizing nitrogen-doped hollow carbon spheres (NHCSs) as supporting matrices. Due to the spatial confinement of carbon nanopores and the anchoring sites of nitrogen atoms from NHCSs, metal NCs (MNCs) with diameters of sub-2.0 nm (1.97 ± 0.57 nm for Rh NCs, 1.48 ± 0.45 nm for Ru NCs and 1.34 ± 0.69 nm for Ir NCs) are evenly dispersed on NHCSs. Among the catalysts, Rh/NHCSs exhibit not only excellent electrocatalytic activity for the hydrogen evolution reaction (HER) (10 mV in 0.5 M H2SO4, 7 mV in 1.0 M PBS and 6 mV in 1.0 M KOH), but also high stability and long-term durability within the whole pH range, outperforming the commercial Pt/C and most of the previously reported catalysts. Meanwhile, this catalyst can be employed for the HER in natural seawater with high activity, stability and long-term durability. This work proposes a simple and effective method to fabricate highly dispersed MNCs with high performance for pH-universal water/seawater splitting.
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Automated identification of energetically feasible mechanisms of complex reaction networks in heterogeneous catalysis: application to glycerol conversion on transition metals†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2013-11-06 , DOI: 10.1039/C3GC41386A
An automated method is presented to identify energetically feasible mechanisms of heterogeneous catalytic systems comprising of several thousand reactions and species. Specifically, it combines automated rule-based network generation of complex networks with semi-empirical estimation of thermochemical properties to (a) generate large reaction networks, (b) calculate thermochemistry and activation barriers of each step on-the-fly, and (c) identify energetically feasible pathways and mechanisms to experimentally observed products. This method is applied to analyze the mechanism of glycerol conversion on transition metal catalysts for which a network of 3300 reactions and 500 species was generated. Using (i) group additivity methods for calculating reaction and species energies, (ii) linear free energy relationships for activation barriers, and (iii) linear scaling relationships for comparative assessment of energetics of species on different transition metals, the energetically feasible pathways for forming C–C scission and C–O scission products (syngas and propane diol, respectively) are identified on platinum, palladium, rhodium, and ruthenium catalysts. Our results indicate that (a) C–C scission products are preferred on platinum and palladium, (b) rhodium and ruthenium will have a comparatively higher selectivity for C–O scission products, and (c) glycerol tends to undergo several dehydrogenation steps prior to undergoing C–C scission, which are all consistent with experimental observations and DFT calculations. We propose that this method can be used to screen a large number of pathways in complex catalytic networks and to thereby identify the dominant modes in the system, because it is fast and scalable in handling larger networks, flexible in accommodating different types of semi-empirical correlations, and generic in handling any catalytic chemistry.
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Carboxylative cyclization of substituted propenyl ketones using CO2: transition-metal-free synthesis of α-pyrones†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2016-06-21 , DOI: 10.1039/C6GC01346E
Carbon dioxide is a green carboxylative reagent due to its non-toxic and renewable properties. Described herein is a carboxylative cyclization of substituted 1-propenyl ketones via γ-carboxylation using CO2, which provides an efficient, transition-metal-free and straightforward access to important α-pyrone compounds from easily available substrates and CO2.
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Binuclear molybdenum alkoxide as the versatile catalyst for the conversion of carbon dioxide†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2017-12-29 , DOI: 10.1039/C7GC03372A
The triply bonded dimolybdenum compound, Mo2(OtBu)6 (1), was investigated as a homogeneous catalyst for the conversion of CO2. The compound 1 acted as a rare example of a versatile catalyst with an impressive ability to transform CO2 into various valuable products, including propiolic acids, cyclic carbonates, and benzo[d]thiazole- and benzo[d]oxazolecarboxylic acids, in high yields with short reaction times and excellent selectivity at ambient pressure and low temperatures (25–75 °C). This is the first report of the application of a metal–metal bond-containing species in the catalytic conversion of CO2.
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Catalyst-free aerobic oxidation of aldehydes into acids in water under mild conditions†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2017-10-23 , DOI: 10.1039/C7GC02983G
The first example of catalyst-free aerobic oxidation of aldehydes in water under respective acidic, neutral and alkaline conditions was developed. The sole oxidant is molecular oxygen of 1 atmosphere and reactions can proceed under extremely mild conditions. This procedure covers a wide range of aldehydes, and operates easily. No additives and catalysts were required for this purpose, and most of the aldehydes can be converted to their corresponding carboxylic acids with good to excellent yields, in addition, no side-product formation could be observed during or after the reactions. To well illustrate why the oxidation rate becomes fast firstly and then slows with increased temperatures, five control reactions were carried out and a Fe3+/Fe2+ recycling system was introduced to facilitate the aldehyde oxidation rate. The generality of this method offers the potential for industrial aldehyde-containing waste water treatment.
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Bio-based superhydrophilic foam membranes for sustainable oil–water separation†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2014-07-15 , DOI: 10.1039/C4GC01070A
The development of a low-cost, high-performance, biobased membrane technology has been attempted to treat environmentally sensitive wastewater streams. Novel foam membranes (FMs) were derived from agarose (Agr) and gelatin (Gel) in combination with a non-toxic fruit extract and natural crosslinker, genipin (G). FMs were successfully tested for their oil–water separation efficiencies. FMs attained unique capillary microstructures (10–45 μm) as a result of the controlled lyophilization process, which allows selective permeation of water. Stable microporous membranes with nominal pore sizes in between the microfiltration and ultrafiltration range generated as high as >500 L m−2 h−1 continuous flux with ∼98% pure product water. One of the advantages of these FMs is that after oil–water separation, they can undergo an easy membrane cleaning process, thereby retaining surface activity for long term performance.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
地学2区 GEOLOGY 地质学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
20.10 93 Science Citation Index Science Citation Index Expanded Not
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